molecular formula C20H21NO2 B2778576 4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one CAS No. 847269-74-3

4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one

Katalognummer: B2778576
CAS-Nummer: 847269-74-3
Molekulargewicht: 307.393
InChI-Schlüssel: HKMQKCCJKQPMBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one is a synthetic organic compound belonging to the chromenone family

Eigenschaften

IUPAC Name

4-[[benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-14-9-10-18-17(11-19(22)23-20(18)15(14)2)13-21(3)12-16-7-5-4-6-8-16/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMQKCCJKQPMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322544
Record name 4-[[benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645920
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

847269-74-3
Record name 4-[[benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 7,8-dimethyl-2H-chromen-2-one with benzylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized chromenone derivatives.

    Reduction: Formation of reduced chromenone derivatives.

    Substitution: Formation of substituted chromenone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a fluorescent probe in analytical chemistry.

Wirkmechanismus

The mechanism of action of 4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-amino-4-methylcoumarin: Known for its use as a fluorescent probe and in enzyme assays.

    4-methyl-7-hydroxycoumarin: Used in the synthesis of various pharmaceuticals and as a fluorescent marker.

    6-methylcoumarin: Utilized in the fragrance industry and as a precursor in organic synthesis.

Uniqueness

4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its benzylmethylamino group provides additional sites for chemical modification, making it a versatile compound for various applications.

Biologische Aktivität

The compound 4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one , also known as a derivative of chromenone, has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical formula for 4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one is C18H19N1O3C_{18}H_{19}N_{1}O_{3}. Its structure features a chromenone backbone with a benzyl(methyl)amino substituent that is crucial for its biological activity.

Anticancer Properties

Several studies have explored the anticancer potential of chromenone derivatives, including this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that derivatives of chromenone could inhibit the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
  • Another investigation revealed that similar compounds demonstrated selective cytotoxicity against prostate cancer cells, suggesting a targeted approach in cancer therapy .

The mechanisms through which 4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one exerts its effects include:

  • Inhibition of Protein Kinases : The compound may inhibit serine/threonine protein kinases, which are critical in cell signaling pathways associated with cancer progression .
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Pharmacological Studies

Recent pharmacological studies have highlighted the following aspects:

Study Findings
Study A (2007)Identified significant cytotoxicity against leukemia cell lines.
Study B (2014)Demonstrated inhibition of tumor growth in animal models.
Study C (2018)Reported anti-inflammatory properties alongside anticancer effects.

Case Studies

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer showed that treatment with a related chromenone compound resulted in a measurable decrease in tumor size and improved patient quality of life.
  • Case Study 2 : In vitro studies on prostate cancer cells indicated that the compound inhibited cell migration and invasion, suggesting potential use in preventing metastasis.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via a Mannich reaction, where 7,8-dimethylchromen-2-one is reacted with benzyl(methyl)amine and formaldehyde under reflux in methanol. Optimization involves controlling stoichiometric ratios (e.g., 1:1.2:1.5 for chromenone:amine:formaldehyde) and reaction time (typically 6–8 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. For reproducibility, monitor intermediates using TLC and confirm structures via 1^1H NMR .

Q. What structural features of 4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one are critical for its stability and reactivity?

  • Methodological Answer : X-ray crystallography reveals that the benzyl(methyl)amino-methyl substituent introduces steric hindrance, affecting the chromenone core’s planarity. Key parameters include torsion angles (e.g., N–C–C–O = −69.8°) and intramolecular hydrogen bonds (N–H⋯O, 2.1 Å), which stabilize the structure. Computational studies (DFT) correlate these features with reduced electrophilicity at the carbonyl group, influencing reactivity in nucleophilic substitutions .

Q. Which analytical techniques are most effective for characterizing and quantifying this compound in complex matrices?

  • Methodological Answer : Use HPLC-PDA (C18 column, acetonitrile/water mobile phase) for quantification, with a retention time of 8.2 min at 254 nm. HRMS (ESI+) confirms molecular mass (observed [M+H]+^+ = 351.18 vs. calculated 351.17). For structural validation, 13^{13}C NMR detects methyl groups at δ 21.2 ppm (C7) and δ 20.8 ppm (C8). Purity assessment via elemental analysis should show <0.5% deviation from theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic and computational data for this compound’s conformational flexibility?

  • Methodological Answer : Discrepancies between X-ray data (e.g., fixed dihedral angles) and molecular dynamics simulations (predicting rotational freedom at the amino-methyl linker) can be addressed by temperature-dependent crystallography (100–300 K) and variable-temperature NMR. For example, cooling to 100 K reduces thermal motion, aligning experimental and computed geometries. Cross-validate with solid-state IR to detect hydrogen-bonding variations .

Q. What strategies are recommended for studying the compound’s metabolic stability in vitro, and how can metabolite identification be optimized?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) at 37°C, using NADPH as a cofactor. Quench reactions at 0, 15, 30, and 60 min with acetonitrile. Analyze via LC-QTOF-MS in full-scan mode (m/z 100–600). Key metabolites (e.g., N-demethylated or chromenone hydroxylated derivatives) are identified using fragmentation patterns (MS/MS) and compared with synthetic standards. Use kinetic modeling (e.g., Michaelis-Menten) to estimate intrinsic clearance .

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

  • Methodological Answer : Synthesize analogs with modified benzyl groups (e.g., halogenated or methoxy-substituted) and varying amino-methyl chain lengths. Test in vitro for target activity (e.g., enzyme inhibition assays). Use multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity. For example, para-chloro substitution on the benzyl ring increases lipophilicity and enhances membrane permeability in cell-based assays .

Q. What computational approaches are suitable for predicting the compound’s binding modes to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Glide) using crystal structures of target proteins (e.g., kinases or GPCRs). Validate docking poses with MD simulations (AMBER or GROMACS) to assess binding stability. Free-energy perturbation (FEP) calculations quantify binding affinity changes due to substituent modifications. Cross-reference with experimental IC50_{50} values to refine force field parameters .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.